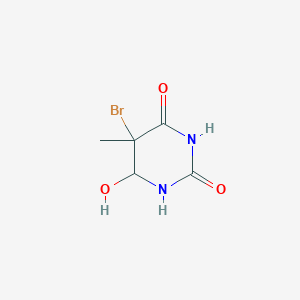
5-Bromo-6-hydroxy-5,6-dihydrothymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-hydroxy-5,6-dihydrothymine is a modified nucleobase derivative of thymine, a pyrimidine base found in DNA. This compound is of significant interest in the field of radiation chemistry and DNA repair studies due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-6-hydroxy-5,6-dihydrothymine can be synthesized through the bromination of dihydrothymine in dioxane . The reaction involves the addition of bromine to dihydrothymine, resulting in the formation of the desired compound. The reaction conditions typically include controlled temperature and the use of a solvent like dioxane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-hydroxy-5,6-dihydrothymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine or hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thymine derivatives .
Scientific Research Applications
5-Bromo-6-hydroxy-5,6-dihydrothymine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-hydroxy-5,6-dihydrothymine involves its interaction with DNA. Upon exposure to radiation, the compound forms paramagnetic centers identified as 5-yl radicals through dissociative electron capture, leading to the formation of bromide ions . These radicals can further interact with DNA, causing strand breaks or cross-linking, which are critical in studying DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5,6-dihydrothymine: Another brominated derivative of thymine with similar reactivity but lacking the hydroxyl group.
6-Hydroxy-5,6-dihydrothymine: A hydroxylated derivative without the bromine atom, showing different reactivity patterns.
Uniqueness
5-Bromo-6-hydroxy-5,6-dihydrothymine is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual modification allows for a broader range of chemical reactions and interactions with DNA compared to its similar compounds .
Properties
CAS No. |
1195-74-0 |
|---|---|
Molecular Formula |
C5H7BrN2O3 |
Molecular Weight |
223.02 g/mol |
IUPAC Name |
5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7BrN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h2,9H,1H3,(H2,7,8,10,11) |
InChI Key |
ZHSRDOVCKJIGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11969858.png)
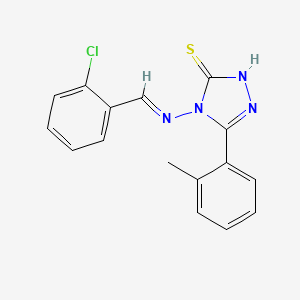
![[(3Z)-3-(5-[4-(Acetyloxy)-3-methoxyphenyl]-6-(methoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11969884.png)
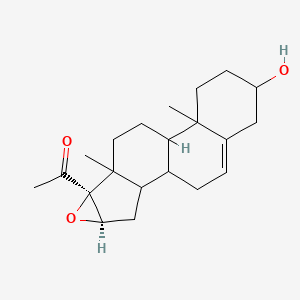
![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-6-hydroxy-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11969893.png)
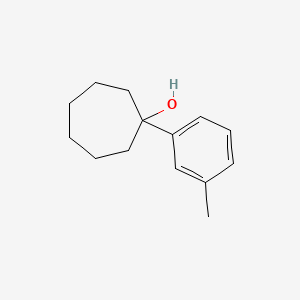
![3-(3,4-dichlorophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11969899.png)

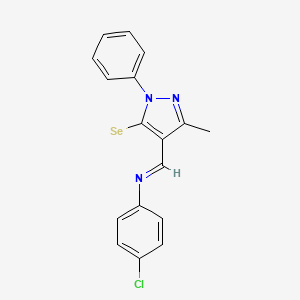
![diisobutyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969907.png)
![11-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11969908.png)
![5-(2-bromophenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969910.png)
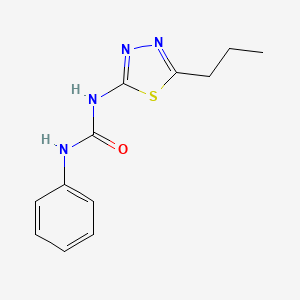
![7-(2-Chlorobenzyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969933.png)
